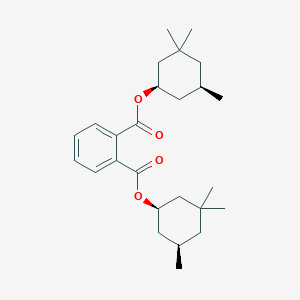

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Description

Properties

IUPAC Name |

bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHBXDPWCKSOLE-VNTMZGSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@@H]3C[C@@H](CC(C3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Phthalic Acid with cis-3,3,5-trimethylcyclohexanol

-

- Phthalic acid (benzene-1,2-dicarboxylic acid)

- cis-3,3,5-trimethylcyclohexanol (high cis isomer content, typically >90%)

- Acid catalyst (e.g., p-toluenesulfonic acid)

-

- Mix phthalic acid and cis-3,3,5-trimethylcyclohexanol in a suitable solvent or neat.

- Add an acid catalyst such as p-toluenesulfonic acid to promote esterification.

- Heat the mixture under reflux with a water separator (Dean-Stark apparatus) to continuously remove water formed during the reaction, driving the equilibrium toward ester formation.

- Reaction temperature is typically controlled to optimize yield without causing isomerization.

- After completion, the reaction mixture is cooled, and the product is purified by distillation or recrystallization.

-

- Maintaining the cis stereochemistry requires careful control of reaction conditions to avoid isomerization.

- The use of anhydrides or acid chlorides of phthalic acid can enhance reaction rates.

Use of Phthalic Anhydride or Acid Chloride Derivatives

- Phthalic anhydride or phthaloyl chloride can be reacted with cis-3,3,5-trimethylcyclohexanol under controlled conditions.

- This method often involves:

- Reacting the alcohol with phthalic anhydride in the presence of a catalyst.

- Alternatively, reacting the alcohol with phthaloyl chloride in an inert solvent with a base to neutralize HCl formed.

- These routes can provide higher purity and yield due to more reactive acylating agents.

Research Findings and Optimization

- Isomer Purity: Studies emphasize the importance of using cis-3,3,5-trimethylcyclohexanol with a cis content exceeding 85-90% to achieve high-quality esters with desired fragrance and physical properties.

- Reaction Yield: Typical yields reported for similar esterifications are high, around 90-95%, when optimized.

- Catalyst Selection: p-Toluenesulfonic acid is a preferred catalyst due to its strong acidity and solubility in organic media, facilitating efficient esterification without side reactions.

- Temperature Control: Maintaining moderate temperatures prevents thermal isomerization of the cyclohexyl ring, preserving the cis configuration.

Preparation Data Table

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | Phthalic acid + cis-3,3,5-trimethylcyclohexanol | High cis isomer content (>90%) |

| Catalyst | p-Toluenesulfonic acid | Acid catalyst for esterification |

| Solvent | None or inert organic solvent (e.g., toluene) | Facilitates reflux and water removal |

| Temperature | Reflux temperature (~110-130°C) | Controlled to avoid isomerization |

| Reaction Time | Several hours (4-8 h) | Until water evolution ceases |

| Water Removal | Dean-Stark apparatus | Drives esterification equilibrium |

| Purification | Distillation or recrystallization | Ensures high purity |

| Yield | 90-95% | High yield with optimized conditions |

Stock Solution Preparation (For Research Use)

- This compound is often prepared as stock solutions for research.

- Solubility considerations:

- Solvents such as DMSO, PEG300, Tween 80, and corn oil are used to prepare clear solutions.

- Heating to 37°C and ultrasonic oscillation aid dissolution.

- Storage:

- Stock solutions stored at -80°C are stable for up to 6 months.

- At -20°C, stability is about 1 month.

- Concentration preparation example:

| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |

|---|---|---|---|

| 1 | 2.412 | 0.4824 | 0.2412 |

| 5 | 12.0601 | 2.412 | 1.206 |

| 10 | 24.1202 | 4.824 | 2.412 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, basic or neutral conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry: Bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its stability and reactivity make it a useful probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development and medicinal chemistry.

Industry: In the industrial sector, Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate is used in the production of polymers and resins. Its structural properties contribute to the mechanical strength and thermal stability of these materials.

Mechanism of Action

The mechanism of action of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The cis-3,3,5-trimethylcyclohexyl groups in the target compound introduce significant steric hindrance, reducing molecular flexibility compared to linear or branched alkyl phthalates like DEHP or Bis(6-methylheptyl) phthalate. This enhances thermal stability .

Toxicological and Environmental Profiles

| Compound | Reproductive Toxicity | Acute Toxicity (Oral LD₅₀) | Environmental Persistence |

|---|---|---|---|

| This compound | Not classified | No data | Likely low bioaccumulation |

| DEHP (Bis(2-ethylhexyl) phthalate) | Category 1B (H360FD) | 30,000 mg/kg (rat) | High aquatic toxicity |

| Bis(6-methylheptyl) phthalate | Suspected (chronic) | No data | Not classified |

| Bis(2-n-butoxyethyl) phthalate | Not classified | No data | Low environmental hazard |

Biological Activity

Bis(cis-3,3,5-trimethylcyclohexyl) phthalate (CAS 245652-81-7) is a phthalate ester that has garnered attention due to its potential biological activities and applications in various fields. This article provides a comprehensive overview of its biological activity, including toxicological effects, ecological implications, and relevant case studies.

- Molecular Formula : C26H38O4

- Molecular Weight : 414.586 g/mol

- IUPAC Name : 2-O-[(1R,5R)-3,3,5-trimethylcyclohexyl] 1-O-(3,3,5-trimethylcyclohexyl) benzene-1,2-dicarboxylate

- PubChem CID : 53661088

Biological Activity Overview

Phthalates are known for their widespread use as plasticizers and their potential endocrine-disrupting properties. The biological activity of this compound can be categorized into several key areas:

1. Toxicological Effects

Research indicates that phthalates can exhibit various toxicological effects depending on their structure and exposure levels. For this compound:

- Acute Toxicity : Limited data suggest low acute toxicity; however, further studies are needed to elucidate specific effects on human health.

- Chronic Effects : Long-term exposure may impact liver function and reproductive health based on findings from related phthalate studies .

2. Ecotoxicological Impact

Phthalates can enter aquatic ecosystems through industrial runoff and wastewater. Studies have shown:

- Allelopathic Effects : Some phthalates have demonstrated allelopathic properties that may affect plant growth and microbial communities in ecosystems .

- Microbial Interaction : The presence of phthalates can disrupt microbial metabolic processes, leading to altered community structures in soil and water environments .

Case Study 1: Ecotoxicological Assessment

A study examined the impact of this compound on aquatic organisms. Results indicated:

- Organism Affected : Daphnia magna exhibited reduced reproductive rates when exposed to varying concentrations of the compound over a 21-day period.

- Concentration Levels : Significant effects were noted at concentrations above 10 µg/L.

Case Study 2: Human Health Implications

A longitudinal study investigated the correlation between phthalate exposure and endocrine disruption in adult populations:

- Findings : Participants with higher urinary concentrations of phthalates showed altered hormone levels indicative of potential reproductive health issues.

- Recommendations : Further research is necessary to establish causal relationships and safe exposure limits.

Table of Biological Activities

Q & A

Q. Advanced Research Focus

- Purity verification via DSC (differential scanning calorimetry) to confirm >99% isomer homogeneity.

- Matrix-matched calibration to correct for ion suppression in MS detection.

- Stability-indicating assays (e.g., forced degradation under acidic/oxidative conditions) to ensure no co-elution with degradation products .

What analytical challenges arise from the low aqueous solubility of this compound, and how are they mitigated in bioavailability studies?

Advanced Research Focus

Challenges include poor dissolution in physiological media and non-linear pharmacokinetics. Solutions:

- Nanoemulsion formulations using Tween 80 or lecithin to enhance dispersibility.

- In situ perfusion models to assess intestinal absorption without full dissolution.

- Equilibrium dialysis with synthetic lipids to simulate partitioning into biological membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.